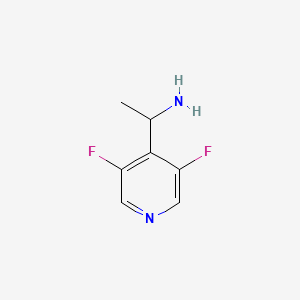
1-(3,5-Difluoropyridin-4-yl)ethanamine
Übersicht
Beschreibung
1-(3,5-Difluoropyridin-4-yl)ethanamine is a chemical compound with the molecular formula C7H8F2N2 . It has a molecular weight of 158.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity Studies
1-(3,5-Difluoropyridin-4-yl)ethanamine has been studied for its potential in DNA binding and cytotoxicity. For instance, copper(II) complexes with ligands similar to this compound have demonstrated good DNA binding propensity and minor structural changes in calf thymus DNA, suggesting applications in the study of DNA interactions and potential therapeutic uses (Kumar et al., 2012).
Catalytic Applications
Compounds related to this compound have been utilized as catalysts in chemical reactions. For example, chiral synthons similar to this compound have been used in catalyzing the transfer hydrogenation of ketones, indicating its potential in asymmetric synthesis and catalysis (Kumah et al., 2019).
Corrosion Inhibition
Research has explored the use of Schiff base complexes, including those resembling this compound, in corrosion inhibition. These complexes have shown promising results in protecting mild steel surfaces, suggesting their potential application in materials science and engineering (Das et al., 2017).
Antitumor Activity
Derivatives of this compound have been investigated for their antitumor activity. Novel compounds synthesized from related structures have exhibited promising results in inhibiting the growth of cancer cells, highlighting their potential in medicinal chemistry and oncology (Maftei et al., 2016).
Pancreatic Lipase Inhibition
Studies have shown that Schiff bases derived from compounds like this compound can act as pancreatic lipase inhibitors. This suggests potential applications in the development of treatments for obesity and related metabolic disorders (Warad et al., 2020).
Wirkmechanismus
Target of Action
It has been suggested that the compound might interact with targets other than brd4 , potentially interfering with cellular DNA damage repair mechanisms .
Mode of Action
It’s known that the compound can induce notable conformational changes in the active site of its target . This change enhances the motion of the active site, providing a favorable orientation for the compound’s interaction .
Biochemical Pathways
Given its potential interaction with dna damage repair mechanisms , it could be inferred that the compound may influence pathways related to DNA repair and cell cycle regulation.
Result of Action
Given its potential interaction with dna damage repair mechanisms , it could be inferred that the compound may influence cell survival and proliferation.
Biochemische Analyse
Biochemical Properties
1-(3,5-Difluoropyridin-4-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, this compound may interact with biomolecules such as nucleic acids, affecting their structural conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound may modulate the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction pathways. By affecting these pathways, this compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. Alternatively, it might induce conformational changes in the enzyme, enhancing its catalytic efficiency. These interactions often involve non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, it has been observed that this compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to these conditions can lead to a decrease in its efficacy and potential alterations in its biochemical activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can affect the compound’s activity and efficacy. Additionally, the presence of fluorine atoms in its structure may influence its metabolic stability and resistance to enzymatic degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can significantly impact its biochemical activity and therapeutic potential .
Subcellular Localization
Within cells, this compound exhibits specific subcellular localization patterns. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization can influence its activity and function, as it interacts with biomolecules within these specific cellular environments .
Eigenschaften
IUPAC Name |
1-(3,5-difluoropyridin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTNAXQGPHXUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


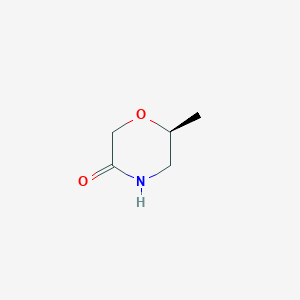
![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)



![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)

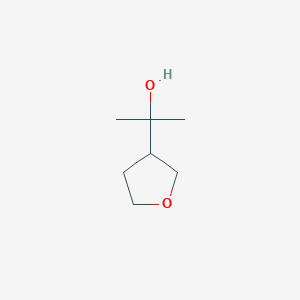
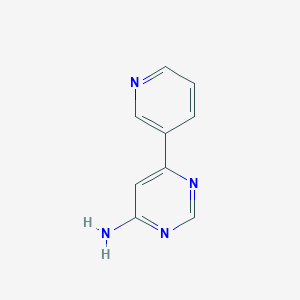
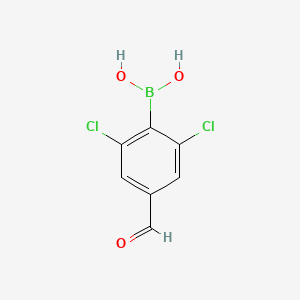

![4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1426186.png)
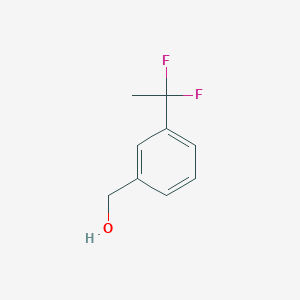
![Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1426189.png)
